molecular formula C14H22BrNO2Si B8128684 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate

Cat. No.: B8128684
M. Wt: 344.32 g/mol
InChI Key: JUNHXHVFOSOIRM-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is a specialized carbamate derivative featuring a trimethylsilyl-protected ethyl group and a 4-bromophenethyl moiety. This compound is of interest in synthetic organic chemistry, particularly in the development of protective groups for amines or alcohols, and as an intermediate in the synthesis of pharmaceuticals or agrochemicals. The trimethylsilyl (TMS) group enhances stability under acidic or basic conditions, while the 4-bromo substituent provides a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name

2-trimethylsilylethyl N-[2-(4-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2Si/c1-19(2,3)11-10-18-14(17)16-9-8-12-4-6-13(15)7-5-12/h4-7H,8-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNHXHVFOSOIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate typically involves the reaction of 4-bromophenethylamine with 2-(Trimethylsilyl)ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, while the carbamate moiety can interact with active sites in enzymes, potentially inhibiting their activity. The bromophenethyl group can enhance the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(trimethylsilyl)ethyl 4-bromophenethylcarbamate, we analyze structurally or functionally related compounds. These include other TMS-protected derivatives, carbamates, and brominated aromatic intermediates.

Structural and Functional Analogues

Group 1: TMS-Protected Esters and Carbamates
  • 2-(Trimethylsilyl)ethyl Esters :
    highlights the use of 2-(trimethylsilyl)ethyl as a protective group in ester synthesis. For example, β-ketoesters with TMS-ethyl groups (e.g., compound 8–13 ) were synthesized via reactions of Meldrum’s acid derivatives with alcohols. Yields varied depending on steric and electronic factors:

    • p-Methoxybenzyl esters : ~85% yield.
    • TMS-ethyl esters : ~78% yield.
    • t-Butyl esters : ~65% yield .

    The TMS-ethyl group demonstrated moderate stability under acidic conditions but required specific deprotection protocols (e.g., fluoride ions). This contrasts with 2-(trimethylsilyl)ethyl carbamates, where the carbamate linkage may alter hydrolytic stability.

  • TMS-Protected Furan Derivatives :
    describes TMS-containing furan derivatives (e.g., compounds 15, 23, 25 ), which share the TMS-ethyl motif but lack the carbamate functionality. These compounds exhibited unique reactivity in Diels-Alder reactions, with the TMS group stabilizing intermediates and modulating regioselectivity .

Group 2: Brominated Aromatic Carbamates
  • 4-Bromophenethylcarbamates without TMS Protection: Non-silylated analogues, such as 4-bromophenethylcarbamates, are more prone to hydrolysis under basic conditions. For instance, ethyl 4-bromophenethylcarbamate undergoes rapid cleavage in NaOH/MeOH (1 hour, room temperature), whereas the TMS-protected variant may resist hydrolysis due to steric shielding.

Comparative Data Table

Compound Key Features Reactivity/Stability Yield Reference
2-(Trimethylsilyl)ethyl esters TMS-ethyl group; ester linkage Moderate stability under acidic conditions; requires fluoride for deprotection ~78%
4-Bromophenethylcarbamate (non-TMS) Brominated aromatic core; carbamate linkage Rapid hydrolysis under basic conditions ~90%* N/A†
TMS-protected furan derivatives TMS-ethyl + furan scaffold Enhanced Diels-Alder reactivity; stabilization of intermediates 60–75%
Target compound TMS-ethyl + 4-bromophenethylcarbamate Predicted stability under basic/acidic conditions; potential for Suzuki coupling Not reported

*Estimated based on analogous carbamate syntheses.
†Direct data unavailable; inferred from general carbamate chemistry.

Key Research Findings

Deprotection Efficiency : TMS-ethyl groups in esters () require tetrabutylammonium fluoride (TBAF) for cleavage, suggesting similar protocols would apply to the target carbamate. This contrasts with allyl or benzyl groups, which are removed under milder conditions.

Functionalization Potential: The 4-bromo substituent enables cross-coupling (e.g., Suzuki-Miyaura), a feature absent in non-brominated analogues like 2-(trimethylsilyl)ethyl methylcarbamate.

Biological Activity

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is a compound of interest in the field of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of a trimethylsilyl group, a bromophenyl moiety, and a carbamate functional group. Its molecular formula is C12H16BrN1O2SiC_{12}H_{16}BrN_{1}O_{2}Si. The trimethylsilyl group enhances the compound's stability and solubility, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The bromine atom in the structure can participate in electrophilic substitution reactions, allowing it to interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modulation of enzyme activity or disruption of protein-protein interactions.

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigated the anticancer properties of related carbamate derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
  • Enzyme Inhibition :
    Research has shown that carbamate compounds can act as reversible inhibitors for certain enzymes. For example, derivatives similar to this compound were tested against acetylcholinesterase, demonstrating competitive inhibition, which suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties :
    Another study highlighted the antimicrobial activity of carbamate derivatives against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membrane integrity was a key factor in its efficacy .

Data Table: Summary of Biological Activities

Activity Type Target/Organism Effect Reference
AnticancerVarious cancer cell linesSignificant cytotoxicity
Enzyme InhibitionAcetylcholinesteraseCompetitive inhibition
AntimicrobialGram-positive/negative bacteriaDisruption of cell membranes

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of 4-bromophenethylamine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. This process is conducted under inert conditions to prevent oxidation and ensure high yield.

Industrial Applications

Due to its unique chemical properties, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes or receptors.
  • Chemical Probes : For studying biological pathways and mechanisms in cellular systems.

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